7-hydroxy-3-phenyl-2H-chromen-2-one
Overview
Description
“7-hydroxy-3-phenyl-2H-chromen-2-one” is a type of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
A new series of novel 7-hydroxy-4-phenylchromen-2-one linked 1,2,4-triazoles were synthesized using a click chemistry approach . The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists .Molecular Structure Analysis
The crystal structure of “7-hydroxy-3-phenyl-2H-chromen-2-one” features R 2 2 (12) centrosymmetric dimers formed via C—H⋯O interactions and these dimeric aggregates are connected by C—H⋯π interactions .Chemical Reactions Analysis
Coumarins have been routinely employed as herbal medicines since early ages . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4 and C-7 positions have been intensively screened for different biological properties .Physical And Chemical Properties Analysis
The molecular weight of “7-hydroxy-3-phenyl-2H-chromen-2-one” is 254.24 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .Scientific Research Applications
Antimicrobial and Antioxidant Activities : Synthesized derivatives of 7-hydroxy-3-phenyl-2H-chromen-2-one have shown promising antimicrobial and antioxidant activities. This includes novel 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides, exhibiting significant antibacterial and antifungal activities (Hatzade et al., 2008).
Synthesis of Pharmaceutical Compounds : These compounds have been utilized in the synthesis of pharmaceuticals like Warfarin and its analogues. Polystyrene-supported catalysts aid in efficient synthesis, demonstrating their importance in drug development (Alonzi et al., 2014).
Molecular Docking and Modeling : They have been involved in molecular docking and modeling studies, providing insights into their interactions with biological macromolecules. This is essential for drug design and understanding molecular mechanisms (Sert et al., 2018).
Synthesis of Novel Derivatives : Novel synthetic methods have been developed for creating derivatives of 7-hydroxy-3-phenyl-2H-chromen-2-one. These methods are crucial for producing compounds with potential applications in various fields, including corrosion inhibition and as antioxidants (Kumar et al., 2022).
Fluorescent Probes in Molecular Biology and Medicine : Certain derivatives, like 7-hydroxy-2H-chromen-2-on and 9-hydroxy-2H-benzo(f)chromen-2-on, have been studied for their potential as fluorescent probes. This is significant for applications in molecular biology and medical diagnostics (Deligeorgiev et al., 2008).
DNA Non-intercalative Topoisomerase II Inhibitors : Some analogs of 7-hydroxy-3-phenyl-2H-chromen-2-one have been identified as topoisomerase II inhibitors, indicating their potential in cancer therapy (Park et al., 2019).
Safety And Hazards
properties
IUPAC Name |
7-hydroxy-3-phenylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPZCQZTVDNJHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60419831 | |
Record name | 7-hydroxy-3-phenyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60419831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3-phenyl-2H-chromen-2-one | |
CAS RN |
6468-96-8 | |
Record name | 7-hydroxy-3-phenyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60419831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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